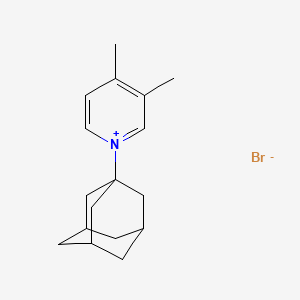

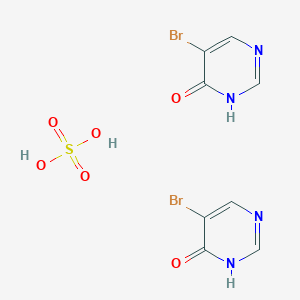

![molecular formula C10H14N2O3 B1527217 4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid CAS No. 1249776-67-7](/img/structure/B1527217.png)

4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid

Overview

Description

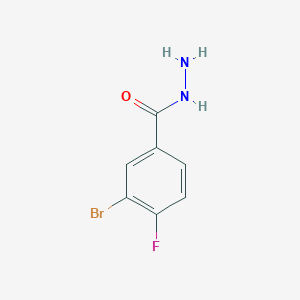

“4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 1249776-67-7 . It has a molecular weight of 210.23 . The IUPAC name for this compound is 4-[(2-methoxyethyl)(methyl)amino]-2-pyridinecarboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O3/c1-12(5-6-15-2)8-3-4-11-9(7-8)10(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Scientific Research Applications

Synthesis of Amides

4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid: is utilized in the synthesis of amides by reacting with carboxylic acids . This process is crucial in the production of various pharmaceuticals and polymers, where the amide linkage is a key structural component.

Aza-Michael Addition Reactions

This compound serves as a reagent in aza-Michael addition reactions, particularly for the chemical modification of α-acrylated cross-linked polymers . These reactions are significant in creating new polymeric materials with enhanced properties like increased thermal stability or improved mechanical strength.

Suzuki–Miyaura Cross-Coupling

In the field of material science, 4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid can be involved in Suzuki–Miyaura cross-coupling reactions . This application is pivotal for creating new chemical entities with potential use in organic electronics and catalysis.

Pharmaceutical Intermediates

The compound’s structure is conducive to being a pharmaceutical intermediate. It can be used to develop new medicinal compounds, especially those targeting the central nervous system, due to the presence of the pyridine ring, which is a common motif in drugs affecting neurotransmitter pathways .

Chemical Synthesis

In chemical synthesis, this compound is used to introduce the pyridine moiety into larger molecules. Pyridine rings are a common feature in many drugs and agrochemicals, making this compound a valuable starting material for synthesizing a wide range of organic molecules .

Safety and Hazards

Mechanism of Action

Biochemical Pathways

Without knowledge of the specific target, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to better understand the compound’s mechanism of action.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid are currently unknown . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without more information on 4-[(2-methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid’s mechanism of action, it’s difficult to discuss how such factors might impact this compound .

properties

IUPAC Name |

4-[2-methoxyethyl(methyl)amino]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-12(5-6-15-2)8-3-4-11-9(7-8)10(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIPALMOFCYREJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)C1=CC(=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride](/img/structure/B1527141.png)

![4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1527146.png)

![1-Azaspiro[4.4]non-7-ene hydrochloride](/img/structure/B1527154.png)